molecular formula C9H9FN2O3S B1394609 3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol CAS No. 338393-94-5

3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol

Cat. No. B1394609
M. Wt: 244.24 g/mol
InChI Key: BHJZOMXYVPCLJQ-UHFFFAOYSA-N
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Description

The compound “3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol” is an organic molecule that contains several functional groups, including a phenol group, a nitro group, a fluoro group, and a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a phenol backbone with a fluoro group at the 3-position, an amino group at the 4-position, and a methylsulfanyl group attached to a nitroethenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the polar nitro and phenol groups could potentially make it somewhat soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorophenothiazines

    3-Fluoro-1-methylphenothiazines are synthesized through Smiles rearrangement, showcasing the potential of 3-fluoro compounds in the development of pharmacologically relevant structures (Sharma et al., 1999).

  • Catalyst- and Solvent-Free Synthesis

    The compound is involved in regioselective synthesis processes, such as the microwave-assisted Fries rearrangement, indicating its utility in creating efficient and environmentally friendly synthetic routes (Moreno-Fuquen et al., 2019).

  • Cross-Coupling of Remote Meta-C–H Bonds

    This compound plays a role in the cross-coupling of C–H bonds with organoborons, signifying its importance in complex chemical syntheses (Wan et al., 2013).

  • Synthesis of Fluorinated Sulfones

    The compound is used in the oxidation of fluorinated phenothiazines, further indicating its role in the development of novel sulfones (Hamadi et al., 1998).

Biological and Medicinal Applications

  • Antibacterial Agents

    The compound's derivatives have been explored for their antibacterial properties, contributing to the field of infectious disease treatment (Egawa et al., 1984).

  • Anticancer Drug Synthesis

    It plays a role in the synthesis of Schiff base organotin(IV) complexes, which have shown promising results in cytotoxicity studies against various cancer cell lines (Basu Baul et al., 2009).

  • Synthesis of pH-Sensitive Probes

    Fluorinated analogs of the compound have been developed for use as pH-sensitive probes, essential for biochemical and medical research (Rhee et al., 1995).

Advanced Materials and Other Applications

  • Synthesis of Energetic Materials

    The compound is involved in the synthesis of energetic materials like 4-diazo-2,6-dinitrophenol, highlighting its use in materials science (Klapötke et al., 2015).

  • Synthesis of Polyimides

    Its derivatives are used in synthesizing soluble fluoro-polyimides, demonstrating its importance in polymer science and engineering (Xie et al., 2001).

properties

IUPAC Name

3-fluoro-4-[(1-methylsulfanyl-2-nitroethenyl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3S/c1-16-9(5-12(14)15)11-8-3-2-6(13)4-7(8)10/h2-5,11,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJZOMXYVPCLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206440
Record name 3-Fluoro-4-[[1-(methylthio)-2-nitroethenyl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol

CAS RN

338393-94-5
Record name 3-Fluoro-4-[[1-(methylthio)-2-nitroethenyl]amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[[1-(methylthio)-2-nitroethenyl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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